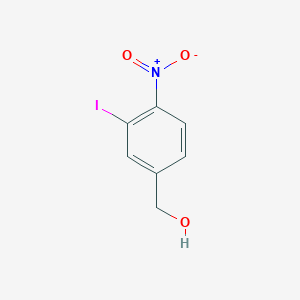

(3-Iodo-4-nitrophenyl)methanol

Description

Significance of Arylmethanols as Multi-functionalized Synthetic Building Blocks

Arylmethanols, also known as benzyl (B1604629) alcohols, are characterized by a hydroxyl-substituted methylene (B1212753) group attached to an aromatic ring. This arrangement provides at least two reactive sites: the hydroxyl group and the aromatic ring. The hydroxyl group can undergo a variety of transformations, such as oxidation to aldehydes or carboxylic acids, esterification, etherification, and conversion to leaving groups for nucleophilic substitution reactions. The aromatic ring, on the other hand, is amenable to electrophilic substitution reactions, with the position of substitution being directed by the existing substituents.

Overview of Halogenated and Nitrated Aromatic Compounds in Contemporary Chemical Research

Halogenated and nitrated aromatic compounds are of immense importance in contemporary chemical research due to their unique electronic properties and reactivity. The introduction of halogens (fluorine, chlorine, bromine, iodine) and nitro groups onto an aromatic ring significantly alters its chemical behavior.

Halogenated Aromatic Compounds:

Halogens are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M) through their lone pairs. This dual nature influences the reactivity of the aromatic ring in electrophilic substitution reactions, typically directing incoming electrophiles to the ortho and para positions, albeit at a slower rate compared to the unsubstituted ring. More importantly, the carbon-halogen bond provides a versatile handle for a wide range of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings). mdpi.com These reactions have revolutionized the way carbon-carbon and carbon-heteroatom bonds are formed, enabling the synthesis of complex molecular architectures that were previously difficult to access. science.gov The increasing number of commercial products containing mixed halogens highlights the progress in synthetic methods for these key intermediates. science.gov

Nitrated Aromatic Compounds:

The nitro group (-NO2) is a powerful electron-withdrawing group, both inductively and mesomerically (-I and -M effects). This strong deactivation of the aromatic ring makes electrophilic substitution reactions significantly more difficult and directs incoming electrophiles to the meta position. The primary synthetic value of nitroaromatics lies in the versatile chemistry of the nitro group itself. It can be readily reduced to an amino group (-NH2), which is a key functional group in a vast number of pharmaceuticals, dyes, and other industrially important chemicals. nih.gov The nitro group can also participate in various nucleophilic aromatic substitution reactions and can be transformed into other functional groups. The synthesis of nitroaromatic compounds is a fundamental transformation in organic chemistry, with various methods available for their preparation. google.comacs.orgnih.gov

Contextualization of (3-Iodo-4-nitrophenyl)methanol within the Landscape of Complex Molecule Synthesis

This compound is a prime example of a multi-functionalized synthetic building block that embodies the principles discussed above. This molecule features a phenylmethanol core substituted with both an iodine atom and a nitro group. This specific arrangement of functional groups provides a rich platform for diverse and selective chemical transformations.

The key attributes of this compound in the context of complex molecule synthesis are:

Orthogonal Reactivity: The iodo and nitro groups, along with the benzylic alcohol, exhibit orthogonal reactivity. This means that each functional group can be selectively manipulated under specific reaction conditions without affecting the others. For instance, the iodine atom can participate in palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine, and the alcohol can be oxidized or converted into an ether or ester. This orthogonality is highly desirable in multi-step syntheses as it allows for a modular and predictable approach to building complex molecules.

Strategic Positioning of Substituents: The 1,2,4-substitution pattern on the benzene (B151609) ring is synthetically valuable. The nitro group at position 4 strongly activates the adjacent position 3 for nucleophilic aromatic substitution, potentially allowing for the displacement of the iodo group under certain conditions. Conversely, the electronic effects of both the iodo and nitro groups influence the reactivity of the benzylic alcohol.

Access to Diverse Scaffolds: Through sequential and selective transformations of its functional groups, this compound can serve as a precursor to a wide variety of more complex structures. For example, a Suzuki coupling at the iodo position followed by reduction of the nitro group and oxidation of the alcohol would lead to a highly substituted aminobenzophenone derivative. This versatility makes it a valuable intermediate in the synthesis of heterocycles, biaryls, and other scaffolds of medicinal and material interest.

In essence, this compound is not just a simple aromatic compound; it is a carefully designed synthetic intermediate that offers chemists a powerful tool for the efficient construction of intricate molecular architectures. Its strategic combination of a reactive iodine atom, a versatile nitro group, and a modifiable benzylic alcohol function makes it a highly valuable player in the ever-evolving landscape of complex molecule synthesis.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆INO₃ |

| Molecular Weight | 279.03 g/mol |

| Appearance | Solid |

| Solubility | Soluble in polar solvents like methanol (B129727) and ethanol. evitachem.com |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding aldehyde, 3-iodo-4-nitrobenzaldehyde. A common and effective method involves the use of a reducing agent such as sodium borohydride (B1222165) in a suitable solvent.

A related compound, (2-iodo-4-nitrophenyl)methanol, is synthesized by the reduction of 2-iodo-4-nitrobenzoic acid using diborane (B8814927) generated in situ from sodium borohydride and iodine. mdpi.comresearchgate.net This alcohol can then be oxidized to 2-iodo-4-nitrobenzaldehyde (B3030893) using manganese dioxide. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C7H6INO3 |

|---|---|

Molecular Weight |

279.03 g/mol |

IUPAC Name |

(3-iodo-4-nitrophenyl)methanol |

InChI |

InChI=1S/C7H6INO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2 |

InChI Key |

VWUMZAHKQJKXQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 3 Iodo 4 Nitrophenyl Methanol

Reactions Involving the Aromatic Iodide Functionality

The carbon-iodine bond in (3-Iodo-4-nitrophenyl)methanol is the primary site for numerous synthetic modifications. Aryl iodides are highly valued in organic synthesis due to their optimal reactivity in a range of transformations, particularly in cross-coupling reactions where the C-I bond is readily cleaved. researchgate.net

Cross-coupling reactions are powerful tools for forging new carbon-carbon bonds, and the iodide functionality of this compound makes it an excellent substrate for such transformations.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. nobelprize.orglibretexts.org The reactivity order for aryl halides in these reactions is typically I > Br > OTf >> Cl. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgchemrxiv.org It is widely used due to the mild reaction conditions and the commercial availability and stability of many boronic acids. nobelprize.orgmdpi.com The general mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the arylation of olefins. nih.govmasterorganicchemistry.com The catalytic cycle is initiated by the oxidative addition of the aryl iodide to the palladium(0) catalyst. wikipedia.org

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is notable for proceeding under mild conditions and employs a dual catalytic system of palladium and copper(I). wikipedia.orgorganic-chemistry.org The reaction mechanism involves a palladium cycle, similar to other cross-couplings, and a copper cycle that generates a key copper(I) acetylide intermediate. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide. wikipedia.org Organozinc compounds are more reactive than their boron and tin counterparts, often leading to faster reactions. wikipedia.org This method is known for its broad scope and functional group tolerance, allowing for the coupling of sp², sp³, and sp carbon atoms. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Data is illustrative of typical conditions for iodo-nitro aromatic substrates.

| Reaction | Coupling Partner | Catalyst System | Base/Solvent | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Toluene | Biaryl methanol (B129727) derivative |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | Stilbene methanol derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | Diarylacetylene methanol derivative |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | N/A / THF | Biaryl methanol derivative |

Cross-Coupling Reactions for C-C Bond Formation

Copper-Mediated Coupling Reactions (e.g., Ullmann-type)

The Ullmann reaction, a copper-promoted nucleophilic aromatic substitution, is a classic method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Ullmann-type reactions typically involve the coupling of an aryl halide with a nucleophile and require stoichiometric amounts of copper and high temperatures. wikipedia.org Modern variations often use catalytic amounts of soluble copper complexes with specific ligands, allowing for milder conditions. acs.orgorganic-chemistry.org The presence of an electron-withdrawing group, such as the nitro group in this compound, can activate the aryl halide substrate for these reactions. wikipedia.org For C-C bond formation, activated carbon nucleophiles can be coupled with the aryl iodide.

Table 2: Example of a Copper-Mediated Ullmann-Type C-O Coupling Reaction Illustrative conditions based on similar aryl iodide substrates.

| Nucleophile | Catalyst System | Base/Solvent | Product Type |

|---|---|---|---|

| Benzyl (B1604629) alcohol | CuI / 1,10-phenanthroline | Cs₂CO₃ / Toluene | Aryl benzyl ether |

Transition Metal-Free Coupling Approaches

Recent advancements in organic synthesis have led to the development of transition-metal-free cross-coupling methods. These reactions are often promoted by strong bases, light, or radical initiators. researchgate.net For instance, base-promoted homolytic aromatic substitution (BHAS) and other radical-mediated pathways can achieve C-C bond formation without the need for expensive and potentially toxic metal catalysts, offering a greener synthetic alternative. chemrxiv.orgd-nb.info

The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr) due to the powerful electron-withdrawing effect of the nitro group located ortho and para to the site of substitution (the carbon bearing the iodide). This nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the reaction. nih.gov While fluoride (B91410) and chloride are more common leaving groups in SNAr reactions due to the rate-determining attack step, iodide can also be displaced by strong nucleophiles under appropriate conditions. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

Table 3: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions Reactions are hypothetical based on SNAr principles.

| Nucleophile | Reagent | Product Type |

|---|---|---|

| Methoxide | NaOMe | (3-Methoxy-4-nitrophenyl)methanol |

| Amine | R₂NH | (3-(Dialkylamino)-4-nitrophenyl)methanol |

| Thiolate | NaSR | (3-(Alkylthio)-4-nitrophenyl)methanol |

Generation and Reactivity of Aryl Radicals from the Iodide

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical. Aryl radicals are versatile intermediates in organic synthesis, capable of participating in a wide range of transformations. rsc.orgnih.gov The generation of the 4-(hydroxymethyl)-2-nitrophenyl radical from this compound can be achieved through several methods:

Classical Radical Generation: Using stoichiometric reagents like AIBN with tributyltin hydride (n-Bu₃SnH). nih.gov

Photoredox Catalysis: Visible light-induced single-electron transfer (SET) from a photocatalyst to the aryl iodide can lead to the formation of the aryl radical under very mild conditions. rsc.org

Transition Metal-Free Reduction: Direct reduction of the aryl iodide can generate the radical, although this is challenging due to the highly negative reduction potentials of aryl halides. researchgate.net

Once formed, the electrophilic aryl radical can undergo various reactions, including addition to electron-rich systems like alkenes or arenes, or participate in radical cascade reactions to form complex cyclic structures. nih.gov

Formation of Hypervalent Iodine Species

The iodine atom in this compound, like in other iodoarenes, can be oxidized to higher valence states, typically +3 (Iodine(III) or λ³-iodane) and +5 (Iodine(V) or λ⁵-iodane). nih.govwikipedia.org These hypervalent iodine compounds are valuable reagents in organic synthesis, acting as environmentally friendly oxidants and electrophiles. nih.govacs.orgorganic-chemistry.org The synthesis of these species generally involves the oxidation of the aryl iodide precursor.

Common methods for the preparation of Iodine(III) compounds from iodoarenes involve treatment with peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), often in the presence of a carboxylic acid like acetic acid. organic-chemistry.orgrsc.org This process can yield compounds like (diacetoxyiodo)arenes. For this compound, this would theoretically lead to the formation of 1-(diacetoxyiodo)-3-(hydroxymethyl)-4-nitrobenzene. Other oxidizing agents like sodium perborate in acetic acid or sodium hypochlorite can also be employed to generate these diacetoxyiodo derivatives. organic-chemistry.org

The general strategies for synthesizing diaryliodonium salts, another class of hypervalent iodine(III) compounds, typically involve the initial oxidation of an aryl iodide to an intermediate iodine(III) species, which then undergoes a ligand exchange reaction.

Further oxidation of Iodine(III) compounds or direct, more forceful oxidation of the iodoarene can lead to the formation of Iodine(V) species, such as iodylarenes (ArIO₂). The nitro group present on the aromatic ring of this compound is an electron-withdrawing group, which can facilitate the preparation and isolation of such hypervalent compounds. organic-chemistry.org A novel hypervalent iodine(III/V) oxidant has been synthesized from a related compound, o-nitroiodobenzene, highlighting the crucial role of the ortho-nitro group in stabilizing the unique structure where both iodine(III) and iodine(V) coexist. nih.govrsc.org

Table 1: Potential Hypervalent Iodine Species from this compound

| Precursor | Oxidizing Agent/Conditions | Potential Hypervalent Iodine Product | Iodine Oxidation State |

|---|---|---|---|

| This compound | mCPBA, Acetic Acid | 1-(Diacetoxyiodo)-3-(hydroxymethyl)-4-nitrobenzene | +3 |

| This compound | Sodium Perborate, Acetic Acid | 1-(Diacetoxyiodo)-3-(hydroxymethyl)-4-nitrobenzene | +3 |

Transformations of the Aromatic Nitro Functionality

Reduction Reactions to Amino Group Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are key intermediates for pharmaceuticals, dyes, and other specialty chemicals. nih.gov The presence of both a nitro group and an iodo substituent on the same aromatic ring presents a chemoselectivity challenge.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. utrgv.edu

Palladium on Carbon (Pd/C): This is a highly efficient catalyst for the reduction of both aromatic and aliphatic nitro groups using hydrogen gas (H₂) or a hydrogen source like ammonium formate. commonorganicchemistry.comnih.govstudfile.net However, palladium catalysts are also very active in catalyzing the hydrodehalogenation of aryl halides. nih.gov The carbon-iodine bond is particularly susceptible to cleavage under these conditions, which can lead to the formation of (4-amino-2-iodophenyl)methanol, the desired product, alongside the deiodinated byproduct, (4-aminophenyl)methanol.

Raney Nickel: Raney Nickel is another effective catalyst for nitro group reduction. wikipedia.org It is often considered more chemoselective than Pd/C for substrates containing sensitive functional groups, including halogens. utrgv.educommonorganicchemistry.com For halogenated nitroarenes, Raney Nickel can often achieve the reduction of the nitro group while leaving the carbon-halogen bond intact, making it a preferred choice for the synthesis of haloanilines. commonorganicchemistry.comgoogle.com It is used in the industrial production of amines from nitro compounds. wikipedia.org

Table 2: Comparison of Catalysts for Hydrogenation of this compound

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pd/C | H₂ gas or transfer hydrogenation (e.g., ammonium formate), various solvents | High catalytic activity, fast reaction rates. nih.govstudfile.net | Low chemoselectivity, high risk of deiodination. nih.gov |

| Raney Nickel | H₂ gas, often in alcoholic solvents | High activity, greater chemoselectivity for preserving C-I bonds. commonorganicchemistry.comwikipedia.org | Pyrophoric nature requires careful handling. masterorganicchemistry.com |

A variety of chemical reducing agents can be employed to convert the nitro group to an amine.

Metal-Acid Systems: The classical Béchamp reduction, using iron filings in an acidic medium (e.g., acetic acid or hydrochloric acid), is a long-established method for nitroarene reduction. wikipedia.orgresearchgate.net Similarly, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a reliable laboratory-scale method that is known for its chemoselectivity, often tolerating other reducible functional groups. stackexchange.com

Hydrazine: Hydrazine (N₂H₄·H₂O), used in catalytic transfer hydrogenation, is a highly effective reagent for the selective reduction of halogenated nitroarenes. nih.govniscpr.res.in When used in combination with catalysts like Pd/C or Raney Nickel under controlled conditions (e.g., mild temperatures), hydrazine can selectively reduce the nitro group without significant dehalogenation. researchgate.netorganic-chemistry.org Magnesium has also been shown to effectively catalyze the reduction of nitro compounds using hydrazine hydrate at room temperature. niscpr.res.in

Hydride Reagents: The utility of metal hydrides varies. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent but is generally unsuitable for reducing aromatic nitro compounds to anilines, as it tends to produce azo compounds. commonorganicchemistry.comwikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a milder reagent that typically does not reduce nitro groups on its own. jsynthchem.com However, its reactivity can be enhanced by using it in combination with transition metal catalysts, allowing for the reduction to proceed under mild conditions. utrgv.edustudfile.netjsynthchem.com Reductions with tri-n-butyltin hydride proceed via a radical chain mechanism. rsc.org

Table 3: Summary of Chemical Reduction Methods

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| Fe / Acid | Acetic acid or HCl | Cost-effective, suitable for industrial scale, mild. commonorganicchemistry.com |

| SnCl₂ / HCl | Concentrated HCl, often in ethanol | High chemoselectivity, tolerates many functional groups. stackexchange.com |

| Hydrazine Hydrate / Catalyst | Pd/C or Raney Ni, often in methanol at room temp. to reflux | Excellent for selective reduction of halogenated nitroarenes. nih.govorganic-chemistry.org |

| NaBH₄ / Catalyst | Transition metal salts (e.g., Ni, Co) in alcohol | Mild conditions, reactivity can be tuned by the choice of catalyst. studfile.netjsynthchem.com |

The primary challenge in the reduction of this compound is the preservation of the carbon-iodine bond, which is the most labile among the carbon-halogen bonds. Achieving high chemoselectivity is crucial for obtaining (4-amino-2-iodophenyl)methanol as the major product.

Several strategies have been developed to address this challenge:

Catalytic Transfer Hydrogenation: The use of hydrazine hydrate with a Pd/C catalyst has been shown to be a highly selective method. nih.govorganic-chemistry.org By carefully controlling the reaction conditions, such as performing the reaction at room temperature instead of reflux, dehalogenation can be minimized. nih.gov This methodology is applicable to a wide range of bromo, chloro, and iodo-substituted nitroarenes. organic-chemistry.org

Specialized Catalysts: Platinum nanoparticles supported on modified mesoporous carbon have demonstrated unprecedented activity and selectivity in the reduction of halogenated nitroarenes using hydrazine hydrate. acs.org The high chemoselectivity is attributed to a synergistic effect that promotes the reduction of the nitro group while weakening the interaction between the halogen and the platinum atoms. acs.org

Mild Chemical Reductants: Reagents like tin(II) chloride (SnCl₂) are known for their mildness and ability to selectively reduce nitro groups in the presence of other sensitive functionalities, including halogens and nitriles. stackexchange.com

The choice of solvent and temperature plays a critical role. For instance, in hydrazine/Pd/C systems, lower temperatures generally favor selective nitro reduction, while higher temperatures (e.g., using microwave irradiation) can promote total reduction, including dehalogenation. nih.govorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Activated by the Nitro Group

Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as a nitro group (—NO₂), can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.comyoutube.com

The mechanism for an SNAr reaction involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org The aromaticity of the ring is temporarily broken in this step.

Elimination: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electron-withdrawing group, thereby stabilizing it. youtube.comyoutube.com

In this compound, the nitro group is in the para position relative to the iodo substituent. This arrangement strongly activates the iodine atom as a leaving group for SNAr reactions. A wide variety of nucleophiles can displace the iodo group, leading to a range of substituted 4-nitrophenylmethanol derivatives.

Table 4: Potential SNAr Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | (3-Methoxy-4-nitrophenyl)methanol |

| Amine (R₂NH) | Diethylamine (HN(CH₂)₂) | (3-(Diethylamino)-4-nitrophenyl)methanol |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | (3-(Phenylthio)-4-nitrophenyl)methanol |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | (3-Cyano-4-nitrophenyl)methanol |

The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. youtube.com Therefore, the reaction rate is influenced by the strength of the nucleophile and the degree of activation provided by the electron-withdrawing group(s).

Other Reactions Exploiting the Nitro Group's Electron-Withdrawing Nature

The nitro group (–NO₂) is one of the most potent electron-withdrawing groups in organic chemistry, a characteristic that profoundly influences the reactivity of the aromatic ring to which it is attached. wikipedia.orgrsc.org Its influence stems from a combination of strong inductive and resonance effects, which decrease the electron density of the benzene (B151609) ring. nih.gov In the case of this compound, this electronic-withdrawing nature significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, it strongly facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. wikipedia.org

In this compound, the iodine atom is positioned ortho to the nitro group. This arrangement makes the ipso-carbon (the carbon atom bonded to the iodine) highly electrophilic and susceptible to attack by strong nucleophiles. The nitro group effectively stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy for the substitution. This allows for the displacement of the iodide ion—a good leaving group—by a variety of nucleophiles.

Common nucleophiles that can participate in such reactions include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide in methanol could yield (3-methoxy-4-nitrophenyl)methanol, while reaction with an amine like piperidine could lead to the corresponding 3-(piperidin-1-yl)-4-nitrophenyl)methanol. The conditions for these reactions typically involve polar aprotic solvents and may require elevated temperatures to proceed at a practical rate.

| Reaction Type | Nucleophile (Nu⁻) | Potential Product | Key Role of Nitro Group |

| Nucleophilic Aromatic Substitution (SNAr) | RO⁻ (Alkoxide) | (3-Alkoxy-4-nitrophenyl)methanol | Activates the ring and stabilizes the Meisenheimer complex |

| Nucleophilic Aromatic Substitution (SNAr) | R₂NH (Amine) | (3-(Dialkylamino)-4-nitrophenyl)methanol | Activates the ring and stabilizes the Meisenheimer complex |

| Nucleophilic Aromatic Substitution (SNAr) | RS⁻ (Thiolate) | (3-(Alkylthio)-4-nitrophenyl)methanol | Activates the ring and stabilizes the Meisenheimer complex |

Reactivity of the Benzylic Alcohol Moiety

The benzylic alcohol group (–CH₂OH) is a versatile functional group that can undergo a range of transformations, including oxidation, derivatization, and substitution.

Oxidation Reactions to Carbonyls or Carboxylic Acids

The primary benzylic alcohol in this compound can be selectively oxidized to either the corresponding aldehyde (3-iodo-4-nitrobenzaldehyde) or the carboxylic acid (3-iodo-4-nitrobenzoic acid), depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde to prevent over-oxidation. A well-established method for this transformation is the use of a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) mediated oxidation, often with a co-oxidant like sodium hypochlorite or [bis(acetoxy)iodo]benzene (BAIB). google.com These conditions are generally chemoselective for primary alcohols and proceed at or below room temperature. Other reagents suitable for this conversion include pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

For the synthesis of 3-iodo-4-nitrobenzoic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (KMnO₄) under acidic or basic conditions, or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent) can effectively oxidize the benzylic alcohol directly to the carboxylic acid. chemcontent.com

| Target Product | Oxidizing Agent/System | Typical Conditions | Reference/Analogy |

| 3-Iodo-4-nitrobenzaldehyde | TEMPO / BAIB | CH₂Cl₂, Room Temperature | Oxidation of halo-o-nitro benzyl alcohols google.com |

| 3-Iodo-4-nitrobenzaldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Standard alcohol oxidation |

| 3-Iodo-4-nitrobenzoic acid | Potassium Permanganate (KMnO₄) | Heat, Acidic or Basic solution | Oxidation of alkylbenzenes chemcontent.com |

| 3-Iodo-4-nitrobenzoic acid | Jones Reagent (CrO₃ / H₂SO₄) | Acetone, 0°C to Room Temperature | Standard alcohol oxidation |

Derivatization to Ethers and Esters

The hydroxyl group of this compound can be readily converted into ether and ester derivatives.

Etherification: The formation of ethers from the benzylic alcohol can be achieved under various conditions. The classical Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A chemoselective method for the etherification of benzyl alcohols in the presence of other hydroxyl groups involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol. organic-chemistry.org However, the efficiency of this method may be reduced for substrates with strong electron-withdrawing groups, as is the case here. organic-chemistry.org

Esterification: Esters can be synthesized through several methods. The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) with removal of water. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. Modern catalytic methods, such as the oxidative esterification of alcohols with molecular oxygen over metal catalysts, have also been developed for similar substrates like p-nitrobenzyl alcohol. researchgate.net

Nucleophilic Substitution at the Benzylic Carbon (e.g., Halogenation, Amination)

The hydroxyl group of the benzylic alcohol is a poor leaving group and must first be converted into a more reactive intermediate to undergo nucleophilic substitution.

Halogenation: To replace the hydroxyl group with a halogen, the alcohol can be treated with hydrohalic acids (HBr, HCl) or, more commonly, with reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. These reactions convert the hydroxyl into a good leaving group, which is then displaced by the halide ion in situ, yielding the corresponding 3-iodo-4-nitrobenzyl halide.

Amination: Direct amination is challenging, but the benzylic alcohol can be converted into a derivative suitable for substitution by an amine nucleophile. One versatile method is the Mitsunobu reaction. google.com In this reaction, the alcohol is activated by a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This in-situ activation allows for displacement by a wide range of nucleophiles, including nitrogen nucleophiles like phthalimide (in a Gabriel synthesis) or hydrazoic acid (HN₃), which can then be reduced to the primary amine.

| Transformation | Reagent(s) | Intermediate/Mechanism | Product |

| Halogenation (Chlorination) | Thionyl Chloride (SOCl₂) | Formation of a chlorosulfite ester | 1-(Chloromethyl)-3-iodo-4-nitrobenzene |

| Halogenation (Bromination) | Phosphorus Tribromide (PBr₃) | Formation of a phosphite ester | 1-(Bromomethyl)-3-iodo-4-nitrobenzene |

| Amination (via Mitsunobu) | Ph₃P, DEAD, Phthalimide | Alkoxyphosphonium salt intermediate | N-(3-Iodo-4-nitrobenzyl)phthalimide |

Synergistic Reactivity and Orthogonal Transformations in this compound

The presence of three distinct and chemically addressable functional groups—the aryl iodide, the nitro group, and the benzylic alcohol—makes this compound a valuable substrate for complex molecular synthesis through synergistic and orthogonal transformations. Orthogonal transformations allow for the selective manipulation of one functional group in the presence of others, enabling efficient and controlled multi-step synthetic sequences.

The aryl iodide is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions can be performed selectively at the C–I bond without affecting the nitro or alcohol functionalities, provided the appropriate catalyst and conditions are chosen.

The benzylic alcohol can be protected with a suitable protecting group (e.g., as a silyl (B83357) ether or tetrahydropyranyl ether) to prevent its interference in subsequent steps. This protected intermediate can then undergo cross-coupling at the iodide position, followed by reduction of the nitro group to an aniline derivative. The reduction of electron-deficient nitroarenes can often be achieved with high chemoselectivity using reagents like hydrazine hydrate, which would leave the aryl iodide and a protected alcohol untouched. researchgate.net Finally, deprotection of the alcohol would reveal a new, highly functionalized molecule.

This strategic, stepwise manipulation highlights the synthetic utility of this compound as a building block. The distinct reactivity of each moiety can be exploited in a planned sequence to construct complex molecular architectures that would be difficult to access through other means.

Applications of 3 Iodo 4 Nitrophenyl Methanol As a Versatile Synthetic Intermediate

Precursor to Substituted Aminophenylmethanols and Anilines

The presence of a nitro group in (3-Iodo-4-nitrophenyl)methanol makes it an excellent precursor for the synthesis of substituted aminophenylmethanols and anilines. The nitro group can be readily reduced to an amino group under various reaction conditions, opening up a plethora of possibilities for further functionalization. This transformation is a critical step in the synthesis of numerous complex molecules. The resulting aminophenylmethanols, which contain both an amino and a hydroxymethyl group, are valuable intermediates in their own right.

Scaffolds for Heterocyclic Compound Synthesis

The derivatives of this compound, particularly the corresponding aminophenylmethanols, serve as important scaffolds for the synthesis of a variety of heterocyclic compounds. For instance, the condensation of 2-aminophenols with various carbonyl compounds is a traditional and effective method for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant biological activities. nih.govmdpi.comnih.govrsc.orgacs.org Following the reduction of the nitro group in this compound to an amine, the resulting (3-iodo-4-aminophenyl)methanol can, in principle, be utilized in cyclization reactions to form such heterocyclic systems. The amino and hydroxyl groups can react with suitable reagents to form fused ring systems, leading to the creation of complex molecular frameworks that are of interest in medicinal chemistry and materials science.

Intermediates for Complex Organic Frameworks

The ability to selectively functionalize the different reactive sites of this compound and its derivatives makes it a valuable intermediate for the construction of complex organic frameworks. The sequential or orthogonal transformations of the iodo, nitro, and hydroxymethyl groups allow for the stepwise assembly of intricate molecular architectures. For example, a patent for Janus kinase inhibitors describes the use of a related compound, ethyl 4-[3-amino-4-(hydroxymethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, highlighting the importance of the 3-amino-4-(hydroxymethyl)phenyl moiety in the synthesis of biologically active molecules. mit.edu This underscores the potential of this compound as a starting material for such complex targets.

Building Block for Functionalized Aromatic Systems

The aryl iodide functionality of this compound provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, making it a key building block for the synthesis of functionalized aromatic systems.

Synthesis of Polyfunctionalized Biaryls and Related Compounds via Cross-Coupling

The iodo group in this compound is particularly well-suited for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are powerful tools for the construction of C-C bonds and are widely used in the synthesis of biaryls, conjugated enynes, and substituted alkenes, respectively. acs.orgnih.gov

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide, is a versatile method for creating biaryl linkages. While direct examples using this compound are not prevalent in the literature, the reactivity of aryl iodides in such couplings is well-established. acs.org The presence of the nitro and hydroxymethyl groups would offer handles for further transformations after the biaryl core has been assembled.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgacs.org This reaction would enable the introduction of an alkynyl substituent at the 3-position of the phenyl ring of this compound, leading to the synthesis of highly functionalized and conjugated systems. Such structures are of interest for their electronic and optical properties.

| Cross-Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Suzuki-Miyaura | This compound | Organoboron reagent | Palladium | Biaryl |

| Sonogashira | This compound | Terminal alkyne | Palladium/Copper | Arylalkyne |

| Heck | This compound | Alkene | Palladium | Substituted alkene |

Construction of Diverse Molecular Architectures

The strategic placement of the three functional groups on the aromatic ring of this compound allows for the construction of a wide array of diverse molecular architectures. Through a combination of the reactions discussed above—nitro group reduction, cross-coupling of the iodide, and modification of the hydroxymethyl group—chemists can access a vast chemical space. This versatility makes this compound an attractive starting material for the synthesis of libraries of compounds for drug discovery and materials science research. The ability to introduce different substituents at three distinct points on the aromatic ring provides a high degree of molecular diversity from a single, readily available precursor.

Contributions to Method Development in Organic Chemistry

While specific studies detailing the use of this compound for the development of new synthetic methods are not extensively documented, its trifunctional nature makes it an ideal substrate for showcasing the selectivity and functional group tolerance of new catalytic systems. For instance, the development of new catalysts for cross-coupling reactions often involves testing their efficacy with substrates bearing multiple functional groups. mit.edursc.orgnih.gov The presence of the reactive hydroxymethyl and nitro groups alongside the aryl iodide in this compound would provide a rigorous test for any new catalytic system.

Furthermore, the development of orthogonal protection and deprotection strategies, as well as one-pot multi-step reaction sequences, could be effectively demonstrated using this compound. The ability to selectively react one functional group while leaving the others intact is a key challenge in modern organic synthesis, and this compound provides an excellent platform for developing and validating such methodologies.

Spectroscopic and Computational Characterization Methodologies for 3 Iodo 4 Nitrophenyl Methanol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and determining the detailed structure of a synthesized compound. Each technique provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For (3-Iodo-4-nitrophenyl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The aromatic region would display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the substituents: the strongly electron-withdrawing nitro group, the halogen iodine atom, and the hydroxymethyl group.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents, while the benzylic carbon provides a key signal in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (C5-H) | ~7.8-8.0 | Doublet (d) | ~125-130 |

| Aromatic CH (C6-H) | ~7.6-7.8 | Doublet of Doublets (dd) | ~128-133 |

| Aromatic CH (C2-H) | ~8.2-8.4 | Doublet (d) | ~135-140 |

| Methylene (CH₂) | ~4.7-4.9 | Singlet (s) | ~62-65 |

| Hydroxyl (OH) | Variable, ~2.0-4.0 | Singlet (s), broad | N/A |

| Aromatic C-I (C3) | N/A | N/A | ~90-95 |

| Aromatic C-NO₂ (C4) | N/A | N/A | ~148-152 |

| Aromatic C-CH₂OH (C1) | N/A | N/A | ~145-149 |

Note: Predicted values are based on standard substituent effects and data from analogous compounds. Actual experimental values may vary depending on the solvent and concentration.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the nitro (NO₂) and hydroxyl (OH) groups. The O-H stretching vibration appears as a broad band, characteristic of hydrogen-bonded alcohols. The nitro group gives rise to two distinct, strong stretching bands. Other key vibrations include C-H stretches from the aromatic ring and the methylene group, and C=C stretching vibrations within the aromatic ring.

Raman spectroscopy provides complementary data. While the O-H stretch is typically weak in Raman, the symmetric stretch of the nitro group and the vibrations of the aromatic ring are expected to produce strong signals.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 | 3500-3200 | Strong, Broad (IR); Weak (Raman) |

| Aromatic C-H | C-H Stretch | 3100-3000 | 3100-3000 | Medium (IR); Strong (Raman) |

| Methylene (-CH₂-) | C-H Stretch | 2950-2850 | 2950-2850 | Medium |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530-1510 | ~1530-1510 | Very Strong |

| Nitro (-NO₂) | Symmetric Stretch | ~1360-1340 | ~1360-1340 | Very Strong |

| Aromatic Ring | C=C Stretch | 1600, 1475 | 1600, 1475 | Medium-Strong |

| Alcohol C-O | C-O Stretch | ~1050 | ~1050 | Strong |

| C-I Bond | C-I Stretch | < 600 | < 600 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

For this compound (C₇H₇INO₃), the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals.

Predicted Fragmentation Pathways:

Loss of the hydroxyl group: [M - OH]⁺

Loss of water: [M - H₂O]⁺

Loss of the hydroxymethyl group: [M - CH₂OH]⁺

Loss of the nitro group: [M - NO₂]⁺

Cleavage of the C-I bond: [M - I]⁺

The relative abundance of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the atoms.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can determine exact bond lengths, bond angles, and torsional angles.

Table 3: Key Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. nih.gov |

| Space Group | Symmetry of the crystal lattice. nih.gov |

| Atomic Coordinates | Precise 3D position of every atom. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three connected atoms. |

| Torsion Angles | The dihedral angle describing the rotation around a bond. |

| Intermolecular Interactions | Details on hydrogen bonding, van der Waals forces, and π-π stacking. |

Theoretical and Computational Chemistry Studies

Theoretical calculations complement experimental data by providing insights into the electronic structure, stability, and reactivity of molecules that can be difficult to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties.

For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G**), can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles, which can be compared with X-ray crystallography data.

Calculate Vibrational Frequencies: Predict the IR and Raman spectra, aiding in the assignment of experimental bands. nih.gov

Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution on the molecule's surface. MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. For this molecule, the oxygen atoms of the nitro and hydroxyl groups would be electron-rich, while the protons and the region around the nitro group would be electron-poor.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a computational microscope to observe the time-dependent behavior of molecules. For a compound like this compound, MD simulations would be invaluable for exploring its conformational landscape and its interactions with surrounding molecules, such as solvents or biological macromolecules.

In a typical MD simulation, the molecule would be placed in a simulation box, often filled with a chosen solvent like water, to mimic physiological or reaction conditions. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion iteratively, the trajectory of each atom over time is calculated.

MD simulations could also elucidate the hydrogen bonding patterns between the hydroxyl group of the methanol (B129727) moiety and solvent molecules or other functional groups in a larger system. The strength and lifetime of these hydrogen bonds are critical for understanding the solubility and transport properties of the compound. While specific data for this compound is not available, studies on similar aromatic alcohols demonstrate the utility of MD in characterizing these dynamic interactions.

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the electronic level. For this compound, these methods could be employed to study a variety of potential reactions, such as oxidation of the alcohol, nucleophilic substitution of the iodine atom, or reduction of the nitro group.

To analyze a reaction pathway, a potential energy surface (PES) is calculated. The PES is a multidimensional surface that describes the energy of the system as a function of the positions of the atoms. Reactants and products correspond to minima on the PES, while the transition state, the highest energy point along the reaction coordinate, represents the kinetic barrier to the reaction.

For example, to study the oxidation of the methanol group to an aldehyde, quantum chemical calculations would be used to locate the structures and energies of the reactant (this compound and an oxidizing agent), the transition state, and the products. The energy difference between the reactants and the transition state would yield the activation energy, a key determinant of the reaction rate. The geometry of the transition state would provide insights into the bond-breaking and bond-forming processes occurring during the reaction.

Furthermore, quantum chemical calculations can provide valuable information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the reactivity of this compound. The electron-withdrawing nature of the nitro group and the iodine atom would significantly impact the electron density distribution in the aromatic ring and on the methanol group, influencing its susceptibility to different types of chemical attack.

While specific research on the reaction pathways of this compound is not present in the surveyed literature, numerous studies on related nitroaromatic and halogenated compounds have successfully used these quantum chemical approaches to elucidate reaction mechanisms and predict reactivity.

Future Directions and Emerging Research Avenues in 3 Iodo 4 Nitrophenyl Methanol Chemistry

Development of Sustainable and Green Synthetic Routes

A primary objective in contemporary chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. sekisuidiagnostics.comrjpn.org For (3-Iodo-4-nitrophenyl)methanol, this involves redesigning synthetic pathways to improve atom economy, reduce waste, and eliminate the use of hazardous solvents. youtube.com

Atom economy is a foundational concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. greenchemistry-toolkit.orgjk-sci.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. rsc.org Future research on this compound will likely prioritize catalytic methods over stoichiometric ones to enhance atom efficiency. novonesis.com

For instance, in functionalizing the aryl iodide moiety, traditional cross-coupling reactions often employ stoichiometric bases and generate significant salt waste. The development of catalytic systems that minimize these byproducts is a key research goal. Furthermore, the use of hypervalent iodine reagents for transformations, while powerful, often suffers from poor atom economy due to the generation of stoichiometric amounts of an aryl iodide as waste. nih.govnih.gov Designing cascade reactions where the aryl iodide byproduct is consumed in a subsequent catalytic step represents a sophisticated, atom-economical strategy that could be applied to derivatives of this compound. nih.gov

| Principle | Traditional Approach Challenge | Future Catalytic Strategy | Potential Benefit |

|---|---|---|---|

| Atom Economy | Use of stoichiometric reagents (e.g., in cross-coupling or with hypervalent iodine reagents) leads to significant inorganic and organic waste. rsc.orgnih.gov | Development of cascade reactions where byproducts are consumed in situ; use of catalytic rather than stoichiometric reagents. greenchemistry-toolkit.orgnih.gov | Maximized incorporation of reactant atoms into the product, significant waste reduction. |

| Reagent Design | Reliance on pre-formed, often complex, organometallic reagents. | In situ generation of reactive species; design of recyclable catalysts. | Reduced number of synthetic steps, lower cost, and simplified purification. |

| Reaction Type | Substitution and elimination reactions with inherently poor atom economy. | Focus on addition and rearrangement reactions where possible. jk-sci.com | 100% theoretical atom economy, minimizing byproduct formation. |

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free synthesis and mechanochemistry, which utilizes mechanical force (e.g., ball milling) to drive reactions, are promising alternatives. rsc.orgnih.gov These methods can lead to reduced reaction times, higher yields, and simplified purification processes, often eliminating the need for large volumes of hazardous solvents. mdpi.com

Mechanochemical methods have been successfully applied to a range of transformations, including the reduction of nitro compounds and the coupling of aryl halides. researchgate.netresearchgate.net Future research could explore the synthesis of this compound or its subsequent functionalization under mechanochemical conditions. For example, a solvent-free catalytic reduction of the nitro group or a cross-coupling reaction at the C-I bond could be developed, potentially offering a more sustainable route compared to traditional solution-phase methods. researchgate.netrsc.org

| Method | Description | Potential Application for this compound | Anticipated Advantages |

|---|---|---|---|

| Mechanochemistry (Ball Milling) | Using mechanical energy to initiate and sustain chemical reactions between solid reagents, often without any solvent. rwth-aachen.de | - Synthesis from precursors.

| - Elimination of bulk solvent waste.

|

| Liquid-Assisted Grinding (LAG) | Mechanochemistry where a small, sub-stoichiometric amount of liquid is added to facilitate the reaction. rwth-aachen.de | - Improving reaction rates and yields for sluggish solid-state transformations. | - Enhanced kinetics compared to purely solvent-free methods while minimizing solvent use. |

Integration into Flow Chemistry Methodologies for Enhanced Efficiency and Safety

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing. ewadirect.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and significantly improved safety, particularly for hazardous reactions. vapourtec.com

Nitration reactions, which are notoriously exothermic and can pose a risk of thermal runaway in batch reactors, are prime candidates for flow chemistry. nih.govscienmag.com The synthesis of precursors to this compound could be rendered significantly safer and more efficient using a continuous-flow microreactor system. acs.org This technology allows for rapid heat dissipation and minimizes the volume of hazardous material present at any given time, thereby reducing the risk of accidents. ewadirect.com Furthermore, flow systems enable rapid optimization and seamless scalability from the lab to industrial production, making them a key area for future research in the synthesis and transformation of this compound.

Exploration of Novel Reactivity Patterns and Catalysis

Beyond optimizing existing transformations, future research will aim to uncover entirely new ways to functionalize this compound using cutting-edge catalytic platforms.

Visible-light photoredox catalysis and electro-organic synthesis represent powerful, modern tools for forging chemical bonds under exceptionally mild conditions. ethz.chyoutube.com These methods utilize light or electricity, respectively, to generate highly reactive radical intermediates from stable precursors, enabling transformations that are often difficult to achieve with traditional thermal methods.

Photoredox Catalysis: This technique can activate aryl iodides towards a variety of coupling reactions at room temperature. nih.govacs.org Future studies could apply photoredox catalysis to functionalize the C–I bond of this compound, allowing for the introduction of complex substituents without the need for high temperatures or aggressive reagents.

Electrochemistry: Electrochemical methods offer a reagent-free way to perform redox reactions. The nitro group of this compound is an ideal candidate for electrochemical reduction, which can be finely tuned by adjusting the electrode potential to selectively yield the corresponding hydroxylamine (B1172632) or amine. dtic.milacs.org This approach avoids the use of metal-based reducing agents and their associated waste streams. acsgcipr.org Similarly, electrochemical approaches for activating the aryl iodide bond for cross-coupling reactions are also a promising research avenue. nih.govresearchgate.net

| Technique | Enabling Technology | Potential Transformation | Key Advantage |

|---|---|---|---|

| Photoredox Catalysis | Visible Light, Photocatalyst (e.g., Ru/Ir complexes, organic dyes) ethz.ch | - C-C and C-heteroatom bond formation at the C-I position.

| - Extremely mild (room temperature) conditions.

|

| Electro-organic Synthesis | Electricity (Anode/Cathode) | - Selective reduction of the nitro group to amine or hydroxylamine. acs.org | - Reagentless redox control.

|

Biocatalysis, the use of enzymes to catalyze chemical reactions, is the epitome of green chemistry. Enzymes operate under mild aqueous conditions, are biodegradable, and exhibit unparalleled selectivity (chemo-, regio-, and stereoselectivity). novonesis.com

For this compound, biocatalysis offers two particularly attractive opportunities:

Nitro Group Reduction: A wide range of nitroreductase enzymes are known to efficiently and selectively reduce aromatic nitro groups to amines. chemrxiv.orggoogle.com Employing a nitroreductase could provide a green, highly selective pathway to synthesize (3-Iodo-4-aminophenyl)methanol, a valuable synthetic intermediate. ox.ac.ukresearchgate.net This enzymatic approach works under mild pH and temperature in water, avoiding the harsh conditions and heavy metal reagents often used in traditional reductions. rsc.org

Alcohol Functionalization: Enzymes such as alcohol dehydrogenases or lipases could be used for the selective oxidation of the methanol (B129727) group to an aldehyde or for its esterification, respectively. These biocatalytic transformations would proceed with high selectivity, obviating the need for protecting groups that are often required in conventional synthesis.

The development of robust enzymatic processes represents a frontier in the sustainable chemistry of this compound.

Derivatization into Precursors for Advanced Materials (from a synthetic perspective)

The unique trifunctional nature of this compound, featuring a benzylic alcohol, an aryl iodide, and a nitro group, offers a versatile platform for the synthesis of specialized monomers and precursors for advanced materials. From a synthetic perspective, each functional group can be selectively addressed to build molecular complexity and introduce desired properties, such as photo-responsiveness, conductivity, or high refractive indices.

The derivatization strategies primarily revolve around two key approaches: modification of the benzylic alcohol and transformation via the aryl iodide. These pathways allow for the introduction of polymerizable groups or the construction of extended conjugated systems.

Modification of the Benzylic Alcohol for Photosensitive Monomers:

A primary route for derivatizing this compound involves the esterification or etherification of the benzylic alcohol to introduce a polymerizable functional group. This approach leverages the well-established chemistry of ortho-nitrobenzyl compounds as photolabile protecting groups. researchgate.netmdpi.com The resulting monomers can be incorporated into polymer chains, imparting photosensitive characteristics to the final material.

For instance, the reaction of this compound with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base yields the corresponding acrylate (B77674) or methacrylate (B99206) esters. These monomers can then undergo free-radical polymerization to produce polymers with pendant ortho-nitrobenzyl ester moieties. Upon irradiation with UV light, these linkages can be cleaved, leading to changes in the polymer's structure and properties, a feature desirable for applications in photoresists and degradable polymers. mdpi.com

| Reactant | Reagent | Product | Potential Application |

| This compound | Acryloyl chloride | 3-Iodo-4-nitrobenzyl acrylate | Photosensitive polymers, photodegradable materials |

| This compound | Methacryloyl chloride | 3-Iodo-4-nitrobenzyl methacrylate | Photoresists, light-responsive hydrogels |

| This compound | Ethylene oxide | Poly(ethylene glycol) substituted this compound | Amphiphilic block copolymers for drug delivery |

Palladium-Catalyzed Cross-Coupling of the Aryl Iodide:

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Sonogashira, and Heck couplings are powerful tools for synthesizing complex molecules from this precursor. ias.ac.inacs.org These reactions are generally tolerant of the nitro and alcohol functionalities, allowing for the direct modification of the aromatic core.

Suzuki-Miyaura Coupling: The reaction with arylboronic acids introduces new aryl groups, leading to the formation of biaryl structures. This is a key step in the synthesis of precursors for liquid crystals and conjugated polymers. The electronic properties of the resulting material can be tuned by the choice of the boronic acid. acs.org

Sonogashira Coupling: Coupling with terminal alkynes yields aryl alkynes, which are important building blocks for conjugated polymers and organic electronic materials. ias.ac.in The resulting extended π-systems can impart desirable optical and electronic properties.

Heck-Mizoroki Reaction: The reaction with alkenes forms substituted alkenes. This can be used to introduce vinyl groups that can act as polymerizable moieties or to create stilbene-like structures known for their optical properties. The presence of electron-withdrawing groups, such as the nitro group, can influence the regioselectivity and efficiency of the Heck reaction. rsc.orgorganic-chemistry.orgwikipedia.org

The following table summarizes potential cross-coupling reactions for the derivatization of this compound.

| Coupling Reaction | Coupling Partner | General Product Structure | Potential Material Application |

| Suzuki-Miyaura | Arylboronic acid | Biaryl-substituted nitrophenyl methanol | Conjugated polymers, liquid crystals |

| Sonogashira | Terminal alkyne | Alkynyl-substituted nitrophenyl methanol | Organic semiconductors, nonlinear optics |

| Heck-Mizoroki | Alkene (e.g., styrene) | Alkenyl-substituted nitrophenyl methanol | Optoelectronic materials, fluorescent polymers |

The nitro group in the resulting derivatives can be further chemically modified, for example, by reduction to an amine. This opens up possibilities for further functionalization, such as amide or imide formation, to create precursors for high-performance polymers like polyamides and polyimides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.